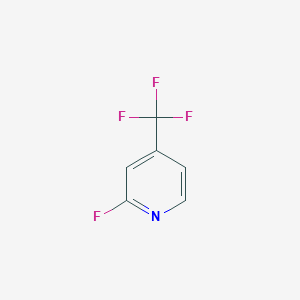

2-Fluoro-4-(trifluoromethyl)pyridine

Beschreibung

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Chemical Research

The introduction of fluorine atoms into pyridine rings dramatically alters the parent molecule's physicochemical properties, leading to enhanced biological activity and stability. nih.govresearchoutreach.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com For instance, the trifluoromethyl (-CF3) group, a common substituent in these derivatives, is known to increase metabolic stability and is often used to block metabolic hotspots in drug candidates. mdpi.com

These unique properties have made fluorinated pyridine derivatives indispensable in the development of new technologies. In the agrochemical industry, over half of the pesticides introduced in the last two decades contain fluorine, with trifluoromethyl-containing compounds being a major subgroup. nih.gov Similarly, in medicinal chemistry, fluorinated heterocycles are prevalent in a wide range of therapeutic agents, enhancing their efficacy and pharmacokinetic profiles. nih.govacs.org The strategic placement of fluorine can lead to compounds with superior performance compared to their non-fluorinated counterparts, driving continuous research and development in this area. nih.govresearchoutreach.org

Overview of the Strategic Importance of 2-Fluoro-4-(trifluoromethyl)pyridine as a Building Block

This compound is a bifunctional molecule featuring two key reactive sites: a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. The electron-withdrawing nature of both substituents enhances the compound's stability and influences its reactivity, particularly in nucleophilic substitution reactions.

This strategic arrangement makes it a highly sought-after intermediate in organic synthesis. One of its primary applications is in the preparation of aminopyridines through amination reactions, where the fluorine atom is displaced by an amino group. sigmaaldrich.com These aminopyridine products are crucial components in the synthesis of various pharmaceutical compounds. Furthermore, this compound can act as a catalytic ligand in cross-coupling reactions, such as the palladium-catalyzed aerobic oxidative coupling of xylene to form tetramethylbiphenyls. sigmaaldrich.comchemicalbook.com Its utility as a versatile building block allows chemists to introduce the fluorinated pyridine motif into more complex molecular architectures, facilitating the discovery of new bioactive molecules.

Historical Context and Evolution of Research on Trifluoromethylpyridines

The journey of trifluoromethylpyridines (TFMPs) is rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound containing a trifluoromethyl group was achieved in 1898 by Swarts. nih.gov However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring, marking the beginning of TFMP chemistry. nih.gov

Research and development involving TFMP derivatives saw a significant surge in the early 1980s, coinciding with the commercialization of the first TFMP-containing herbicide, fluazifop-butyl, in 1982. nih.govresearchoutreach.org This milestone demonstrated the immense potential of TFMPs in agrochemicals and spurred further investigation into their synthesis and applications. nih.gov Initially, research focused on 3- and 5-trifluoromethyl-substituted pyridines, but since 1990, there has been a notable increase in the exploration of other substitution patterns, including 4- and 6-trifluoromethyl derivatives. nih.govjst.go.jp This expansion reflects the growing understanding of structure-activity relationships and the continuous search for novel compounds with improved properties for both agricultural and pharmaceutical applications. nih.govresearchgate.net

Physicochemical Properties

The distinct properties of this compound are foundational to its utility in synthesis.

| Property | Value |

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Colorless to light yellow liquid pipzine-chem.com |

| Density | 1.355 - 1.364 g/cm³ at 25 °C sigmaaldrich.compipzine-chem.com |

| Boiling Point | 124 - 126 °C pipzine-chem.com |

| Refractive Index | 1.400 - 1.4075 (at 20 °C) sigmaaldrich.compipzine-chem.com |

| Flash Point | 23.9 °C / 75.0 °F (closed cup) sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNQBXZKPUBEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457178 | |

| Record name | 2-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-66-3 | |

| Record name | 2-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Trifluoromethyl Pyridine and Its Derivatization

Established Synthetic Pathways to 2-Fluoro-4-(trifluoromethyl)pyridine

The synthesis of this compound is primarily achieved through halogen exchange (Halex) reactions, starting from its chloro-analogue, 2-chloro-4-(trifluoromethyl)pyridine (B1345723). The preparation of this key precursor can be approached via several distinct routes.

One modern approach involves a multi-step synthesis beginning with vinyl n-butyl ether. This pathway proceeds through the formation of 4-butoxy-1,1,1-trifluoro-3-buten-2-one, which is then converted to 2-hydroxy-4-(trifluoromethyl)pyridine. Subsequent chlorination of the pyridone yields the required 2-chloro-4-(trifluoromethyl)pyridine precursor. This method is noted for its mild conditions and suitability for larger-scale production.

A more traditional method relies on the functionalization of 4-picoline. This process involves high-temperature vapor-phase chlorination and fluorination to first generate the trifluoromethyl group from the methyl group, followed by nuclear chlorination to install the chlorine atom at the 2-position.

Another established pathway is the trifluoromethylation of a pre-functionalized pyridine (B92270) ring. For instance, 2-chloro-4-iodopyridine (B15674) can be converted to 2-chloro-4-(trifluoromethyl)pyridine, although specific conditions for this transformation are proprietary.

Once the 2-chloro-4-(trifluoromethyl)pyridine precursor is obtained, the final step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by fluoride (B91410). This is typically accomplished using a fluoride salt, such as potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures.

Functionalization Strategies at the Pyridine Ring System

The reactivity of the this compound ring is dominated by its electron-deficient character, which dictates the feasible functionalization strategies.

Regioselective Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are generally not reported for this compound. The pyridine nitrogen atom, combined with the strong electron-withdrawing effects of both the 2-fluoro and 4-trifluoromethyl substituents, deactivates the ring towards attack by electrophiles to a very high degree. Any potential electrophilic attack would be extremely sluggish and require harsh conditions, which are often not synthetically viable.

Directed Ortho-Metalation Reactions for Pyridyllithium Intermediates

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. wikipedia.orgbaranlab.org In principle, both the fluorine atom at C2 and the trifluoromethyl group at C4 could act as DMGs. harvard.edu The fluorine could direct lithiation to the C3 position, while the trifluoromethyl group could direct to the C5 position.

However, there is a lack of specific literature examples of successful DoM reactions on this compound. This can be attributed to several challenges:

Competing Directing Effects: The presence of two potential DMGs could lead to a mixture of lithiated isomers, compromising regioselectivity.

Ring Deactivation: The highly electron-deficient nature of the ring increases the acidity of the ring protons but can also make the resulting aryllithium species less stable.

Nucleophilic Attack: Organolithium reagents can potentially add to the C2 or C6 positions of the electron-poor pyridine ring, competing with the desired deprotonation.

While DoM is well-established for other fluorinated and trifluoromethylated aromatics, its application to this specific substrate remains an area for further research. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The most prevalent and synthetically useful functionalization strategy for this compound is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C2 position is highly activated for displacement by nucleophiles. This activation is due to the cumulative electron-withdrawing effects of the ring nitrogen and the 4-trifluoromethyl group, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. acs.org

The reaction of 2-fluoropyridines via an SNAr mechanism is often significantly faster than that of the corresponding 2-chloropyridines. acs.org This reactivity allows for the introduction of a wide range of nucleophiles under relatively mild conditions. The primary application of this pathway is the reaction with nitrogen-based nucleophiles to form substituted aminopyridines, which is a key step in the synthesis of many biologically active molecules. chemicalbook.com

Synthesis of Key Derivatives and Precursors

The utility of this compound as a synthetic intermediate is best demonstrated by its conversion into valuable derivatives, particularly aminopyridines.

Preparation of 2-Amino-4-(trifluoromethyl)pyridine and Related Aminopyridines

The synthesis of 2-Amino-4-(trifluoromethyl)pyridine is a direct consequence of the SNAr reactivity of the parent compound. The reaction involves the displacement of the C2-fluorine atom by an ammonia (B1221849) equivalent. Various conditions have been reported to achieve this transformation efficiently.

One documented method involves reacting this compound with a combination of acetamidine (B91507) hydrochloride and sodium hydroxide (B78521) in a solvent system of water and dimethyl sulfoxide (B87167) (DMSO). Another common industrial approach is the direct reaction with aqueous or anhydrous ammonia at elevated temperatures and pressures in an autoclave. This amination reaction provides a direct and high-yielding route to the desired 2-aminopyridine (B139424) derivative, a crucial precursor for numerous agrochemical and pharmaceutical products.

Compound Index

Applications in Advanced Chemical Synthesis and Ligand Design

2-Fluoro-4-(trifluoromethyl)pyridine as a Versatile Intermediate for Complex Organic Molecules

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen, which activates the ring for nucleophilic aromatic substitution (SNAr). stackexchange.comlibretexts.org The fluorine atom at the 2-position is a proficient leaving group, enabling the introduction of various nucleophiles to create a diverse range of substituted pyridine derivatives.

This reactivity is harnessed in the synthesis of valuable pharmaceutical and agrochemical compounds. For instance, derivatives of 4-(trifluoromethyl)pyridine (B1295354) are integral to certain herbicides and pharmaceuticals. nih.gov The substitution of the fluorine atom allows for the facile construction of C-N, C-O, and C-S bonds, which are fundamental linkages in many biologically active molecules. nih.gov

In a specific application, this compound is reacted with a 3-aryl-4-carboxaldehyde pyrazole in the presence of sodium hydride to form a 1-pyridyl-4-formylpyrazole derivative. researchgate.net This reaction highlights the utility of the compound in linking heterocyclic systems, a common strategy in the development of new therapeutic agents. researchgate.net

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|

| Amines (R-NH2) | 2-Aminopyridines | Core structures in pharmaceuticals and agrochemicals. | |

| Alcohols/Phenols (R-OH) | 2-Alkoxy/Aryloxypyridines | Common motifs in medicinal chemistry. | nih.gov |

| Thiols (R-SH) | 2-Thioetherpyridines | Building blocks for various functional materials. | researchgate.net |

| Pyrazole Derivatives | 1-(4-(trifluoromethyl)pyridin-2-yl)pyrazoles | Intermediates for complex, multi-heterocyclic drug candidates. | researchgate.net |

Utilization in the Synthesis of Heterocyclic Scaffolds Beyond Pyridines

While primarily used for creating substituted pyridines, the inherent reactivity of fluorinated pyridines can also be exploited to construct more complex, fused heterocyclic systems. Although direct ring transformation of this compound into a different heterocyclic core is not extensively documented, its derivatives serve as precursors for such scaffolds.

For example, trifluoromethyl-substituted pyridone derivatives, which can be synthesized from fluorinated pyridines, are key intermediates. ossila.com These pyridones can undergo cyclocondensation reactions to form fused bicyclic systems. The synthesis of triazolopyrimidine herbicides, such as Pyroxsulam (B39247), involves a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is built up from trifluoromethyl-containing building blocks in a cyclocondensation reaction. nih.gov This demonstrates how the trifluoromethylpyridine moiety is incorporated into a larger, fused heterocyclic system.

Furthermore, research into the synthesis of furo[3,2-c]pyridine derivatives illustrates a pathway where a substituted pyridine can be part of a larger fused ring system. nih.gov These synthetic strategies often involve intramolecular cyclization reactions of appropriately functionalized pyridine precursors.

Development of Novel Ligands and Organocatalysts Incorporating the this compound Moiety

The 4-(trifluoromethyl)pyridine unit is a valuable component in the design of ligands for metal catalysis and in the development of organocatalysts due to its distinct electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic character of the pyridine ring, influencing the coordination properties of the ligand and the catalytic activity of the resulting metal complex.

Derivatives of trifluoromethyl-pyridine have been successfully used to create bipyridine and terpyridine ligands. researchgate.net These N-heterocyclic ligands are ubiquitous in coordination chemistry and are used in a wide range of applications, including catalysis, materials science, and photochemistry. For instance, zinc complexes with isomeric trifluoromethyl-pyridine carboxylic acids have been synthesized and studied, revealing that the ligand's structure influences the coordination mode and subsequent biological activity. rsc.org

This compound itself is cited as a catalytic ligand for the regioselective aerobic oxidative coupling of xylene catalyzed by palladium. This suggests its direct role in facilitating catalytic transformations. Moreover, the broader class of fluorinated heterocycles is being explored in organocatalysis, where the unique properties of fluorine can influence the stereochemical outcome of asymmetric reactions. rsc.org

Table 2: Ligands and Catalysts Derived from the 4-(Trifluoromethyl)pyridine Scaffold

| Ligand/Catalyst Type | Application Area | Key Feature | Reference |

|---|---|---|---|

| Bipyridine & Terpyridine Ligands | Coordination Chemistry, Homogeneous Catalysis | Tunable electronic properties due to the CF3 group. | researchgate.net |

| Pyridine Carboxylic Acid Ligands | Bioinorganic Chemistry, Metal Complexes | Isomeric position of CF3 group affects coordination and biological function. | rsc.org |

| Palladium-Pyridine Complex | Oxidative Coupling Reactions | Direct use as a ligand in a catalytic system. | |

| Asymmetric Organocatalysts | Enantioselective Synthesis | Fluorine atoms can impart unique stereodirecting effects. | rsc.org |

Application in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgyoutube.com The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications like gas storage and separation or catalysis. alfa-chemistry.com

The incorporation of fluorine atoms into MOF structures (creating F-MOFs) is of particular interest. rsc.orgresearchgate.net Fluorinated linkers can enhance the hydrophobicity of the framework, improve chemical stability, and create specific interactions with guest molecules, such as carbon dioxide. alfa-chemistry.comnih.gov

While direct use of this compound as a primary building block in MOF synthesis is not widely reported, its derivatives, particularly those functionalized with coordinating groups like carboxylates, are highly relevant. For example, trifluoromethyl-pyridine carboxylic acids are used to synthesize metal complexes, which are the fundamental units of MOFs. rsc.org Aromatic pyridine-based ligands are commonly employed as co-ligands or primary linkers in the construction of MOFs. researchgate.netnih.gov

The synthesis of a copper-organic framework with a dual-functionalized linker containing a trifluoromethyl group demonstrates the successful incorporation of such moieties. acs.org This F-MOF exhibited enhanced photocatalytic activity. acs.org Similarly, pyrazolide-based MOFs have been constructed using fluorinated porphyrin linkers derived from fluorinated benzaldehydes, showcasing the versatility of fluorinated building blocks in creating highly stable and functional MOFs. acs.org The 4-(trifluoromethyl)pyridine moiety can therefore be considered a valuable precursor for creating bespoke linkers for advanced F-MOF applications.

Research Avenues in Medicinal and Pharmaceutical Sciences Utilizing 2 Fluoro 4 Trifluoromethyl Pyridine Derivatives

2-Fluoro-4-(trifluoromethyl)pyridine Derivatives as Pharmaceutical Intermediates

Derivatives of this compound serve as crucial pharmaceutical intermediates in the synthesis of complex bioactive molecules. The reactivity of the fluorine atom at the 2-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This chemical tractability is exploited in the construction of diverse molecular architectures for drug discovery programs.

One of the primary applications of this compound is in the preparation of aminopyridines through amination reactions. The introduction of an amino group into the pyridine (B92270) ring is a critical step in the synthesis of numerous pharmaceutical compounds. The resulting aminopyridine derivatives are versatile precursors for further chemical modifications, enabling the assembly of molecules with desired pharmacological properties.

The strategic incorporation of the this compound moiety into drug candidates is often aimed at enhancing their biological activity and pharmacokinetic profiles. For instance, the trifluoromethyl group can improve metabolic stability and lipophilicity, which may lead to increased cell membrane permeability and better interaction with biological targets.

While specific examples for the direct use of this compound in the synthesis of marketed drugs are not extensively detailed in the provided search results, the broader class of trifluoromethylpyridine derivatives is well-represented. For example, a related compound, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor. jst.go.jpmdpi.com Similarly, Pexidartinib, a colony-stimulating factor-1 receptor (CSF-1R) kinase inhibitor, is synthesized from a 6-(Trifluoromethyl)nicotinaldehyde intermediate, highlighting the importance of the trifluoromethylpyridine core in modern drug synthesis. jst.go.jp

| Intermediate | Resulting Drug Class/Example | Significance of the Pyridine Moiety |

| This compound | Aminopyridine derivatives | Versatile precursor for pharmaceutical compounds |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Non-nucleoside reverse transcriptase inhibitors (e.g., Doravirine) | Contributes to improved plasma stability and enzyme inhibition jst.go.jpmdpi.com |

| 6-(Trifluoromethyl)nicotinaldehyde | CSF-1R kinase inhibitors (e.g., Pexidartinib) | The nitrogen atom of the pyridine ring contributes to the stabilization of the CSF-1R kinase conformation jst.go.jp |

Structure-Activity Relationship (SAR) Studies for Therapeutic Agents

The this compound scaffold is instrumental in conducting structure-activity relationship (SAR) studies, which are fundamental to the optimization of lead compounds in drug discovery. By systematically modifying the structure of derivatives and evaluating their biological activity, researchers can identify the key molecular features responsible for therapeutic efficacy.

The presence and position of substituents on the pyridine ring are critical determinants of a compound's pharmacological activity. nih.gov The electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound significantly influences the electronic distribution of the pyridine ring, which in turn affects its binding affinity to biological targets.

SAR studies on pyridine derivatives have revealed that the inclusion of a trifluoromethyl group can enhance their biological activities. For example, in the development of antiproliferative agents, the presence of electron-withdrawing groups like the trifluoromethyl group can be beneficial for activity. nih.gov Conversely, the introduction of bulky groups may lead to a decrease in activity. nih.gov

Furthermore, SAR studies involving fluorinated pyridine derivatives have demonstrated a profound impact on species selectivity for enzyme inhibitors. For instance, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the addition of fluorine atoms to the aniline (B41778) ring of a triazolopyrimidine-based inhibitor series dramatically increased binding to mammalian DHODHs, thereby reducing species selectivity. acs.org This highlights the nuanced role of fluorine substitution in fine-tuning the pharmacological profile of a drug candidate.

| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area of Interest |

| Introduction of a trifluoromethyl group | Enhanced biological activity | Anticancer, Antimicrobial |

| Presence of bulky groups | Lower antiproliferative activity nih.gov | Anticancer nih.gov |

| Addition of meta-fluorines to an aniline ring of an inhibitor | 50-100-fold increase in potency against mammalian enzymes acs.org | Antimalarial (DHODH inhibitors) acs.org |

Investigations into Biochemical Process Elucidation

Derivatives of this compound are valuable tools for investigating various biochemical processes, including enzyme-catalyzed reactions, signal transduction pathways, and gene expression regulation.

Enzyme Catalyzed Reaction Research: Substrate and Inhibitor Studies

The unique properties of the trifluoromethyl group make it a valuable component in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme. Derivatives of trifluoromethylpyridine have been investigated as inhibitors of various enzymes. For example, Pexidartinib, which contains a trifluoromethylpyridine moiety, is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase. jst.go.jp

The trifluoromethyl group can also be incorporated into molecules designed as mechanism-based or "suicide" inhibitors. In these cases, the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov Furthermore, trifluoromethyl ketones are a well-established class of serine protease inhibitors, where the trifluoromethyl group stabilizes the tetrahedral intermediate formed in the enzyme's active site. nih.gov

Research on Signal Transduction Pathways and Receptor Interactions

Derivatives containing the this compound scaffold are utilized in the study of signal transduction pathways and receptor interactions. These molecules can be designed as ligands that bind to specific receptors, either activating or inhibiting them, thereby allowing researchers to probe the receptor's role in cellular signaling.

An example of this is the development of a positron emission tomography (PET) imaging ligand, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, which is a potent negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov This research demonstrates the utility of fluorinated pyridine derivatives in creating tools to visualize and study receptor function in the central nervous system, which is crucial for understanding neuropsychiatric disorders. nih.gov

Gene Expression Regulation Studies

The influence of fluorinated compounds on gene expression is an area of active research. While direct studies on this compound derivatives in this context are not prevalent in the provided search results, related research provides a strong rationale for their potential utility. For instance, studies have shown that RNAs containing 2'fluoro (2'F) pyrimidines can differentially control the activation of pattern recognition receptors (PRRs). nih.gov The activation of these receptors can trigger signaling cascades that lead to changes in gene expression, such as the induction of interferon-β. nih.gov This suggests that appropriately designed fluorinated pyridine derivatives could be used to modulate gene expression through their interaction with various cellular components involved in these pathways.

Research in Drug Metabolism and Pharmacokinetics (DMPK)

The incorporation of fluorine and trifluoromethyl groups into drug candidates, a key feature of this compound derivatives, has a significant impact on their drug metabolism and pharmacokinetic (DMPK) properties.

The trifluoromethyl group is known to enhance metabolic stability. mdpi.com This is often due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. doi.org By blocking sites of metabolism, the introduction of a trifluoromethyl group can prolong the half-life of a drug, leading to improved oral bioavailability. mdpi.comdoi.org For example, in the development of the non-nucleoside reverse transcriptase inhibitor Doravirine, the conversion of a methyl group to a trifluoromethyl group on the pyridone ring was found to improve plasma stability. jst.go.jp

Fluorination can also influence other pharmacokinetic properties. The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion. researchgate.net Furthermore, selective fluorination can block CYP-catalyzed aromatic hydroxylation, a common metabolic pathway, thereby increasing the in vivo efficacy of a drug. doi.org

| Pharmacokinetic Parameter | Effect of Trifluoromethyl/Fluoro Group | Example/Rationale |

| Metabolic Stability | Increased | The C-F bond is resistant to cleavage by CYP enzymes doi.org |

| Oral Bioavailability | Improved | A consequence of enhanced metabolic stability mdpi.com |

| Plasma Stability | Improved | Conversion of a methyl to a trifluoromethyl group improved stability in Doravirine jst.go.jp |

| Clearance | Lowered | The presence of a fluorine atom can induce lower clearance mdpi.com |

Exploration of this compound Derivatives in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

The incorporation of this compound derivatives into the linker of a PROTAC molecule is a promising area of investigation. The distinct electronic and steric properties of this scaffold could offer several advantages in optimizing PROTAC performance.

Potential Contributions of this compound Derivatives in PROTAC Linker Design:

| Feature of this compound | Potential Advantage in PROTAC Linker | Rationale |

| Rigidity and Conformational Control | Improved ternary complex formation | The pyridine ring can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for binding to both the target protein and the E3 ligase. |

| Modulation of Physicochemical Properties | Enhanced cell permeability and solubility | The fluorine and trifluoromethyl groups can modulate the lipophilicity and polarity of the linker, which are key factors in achieving good cell permeability and overall drug-like properties. |

| Metabolic Stability | Increased half-life of the PROTAC | The carbon-fluorine bond is exceptionally strong, making the linker more resistant to metabolic degradation and potentially increasing the in vivo half-life of the PROTAC. |

| Fine-tuning of Linker Length and Vector | Optimization of degradation efficiency | The pyridine ring provides a scaffold for attaching the target-binding and E3 ligase-binding moieties at different positions, allowing for precise control over the linker's length and spatial orientation. |

Illustrative Research Findings on PROTAC Linker Design:

While direct examples of PROTACs utilizing a this compound linker are not yet prominent in published literature, extensive research has highlighted the critical role of the linker in PROTAC activity. Studies on various PROTACs have demonstrated that modifications to the linker's length, rigidity, and composition can dramatically impact degradation efficiency and selectivity. For instance, the introduction of rigid moieties, such as phenyl or piperazine (B1678402) rings, into otherwise flexible alkyl or PEG linkers has been shown to improve the potency of PROTACs targeting proteins like BRD4 and BTK. This underscores the potential of incorporating rigid aromatic structures like this compound to enhance PROTAC performance.

Development of Biomarkers and Diagnostic Reagents for Disease Monitoring

The development of specific and sensitive biomarkers is crucial for early disease detection, monitoring disease progression, and assessing treatment response. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo. The unique properties of this compound derivatives make them attractive candidates for the development of novel PET tracers.

The fluorine atom at the 2-position of the pyridine ring provides a site for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which is a commonly used radionuclide in PET imaging due to its favorable decay characteristics. The trifluoromethyl group can enhance the binding affinity and selectivity of the molecule for its biological target.

Potential Applications of Radiolabeled this compound Derivatives:

| Application Area | Rationale for Using this compound Scaffold |

| Neuroimaging | The lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, a critical requirement for PET tracers targeting the central nervous system. |

| Oncology Imaging | Derivatives can be designed to target specific receptors or enzymes that are overexpressed in cancer cells, enabling tumor visualization and characterization. |

| Inflammation Imaging | Molecules can be tailored to bind to markers of inflammation, allowing for the non-invasive monitoring of inflammatory diseases. |

Relevant Research in the Field:

While specific PET tracers based on the this compound core are still under exploration, research on related fluorinated pyridine derivatives has shown significant promise. For example, [¹⁸F]-labeled aminopyridine derivatives have been investigated as potential PET tracers for imaging demyelination in diseases like multiple sclerosis. Furthermore, various [¹⁸F]-fluorinated compounds are in clinical use for PET imaging, demonstrating the feasibility and utility of this approach. The synthesis of a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2) containing a 2-fluoro-4-methoxyphenyl group attached to a pyridine ring highlights the potential of such fluorinated pyridine scaffolds in developing novel diagnostic tools.

Contributions to Agrochemical and Veterinary Drug Development Research

Design and Synthesis of Novel Agrochemical Candidates Utilizing 2-Fluoro-4-(trifluoromethyl)pyridine Scaffolds

The design of novel agrochemical candidates often leverages the this compound scaffold to enhance biological efficacy and selectivity. The 4-(trifluoromethyl)pyridine (B1295354) moiety is a key component in a number of commercialized agrochemicals. nih.gov For example, the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247) both feature this structural motif. nih.gov The synthesis of these complex molecules relies on the preparation of TFMP intermediates.

There are two primary industrial methods for synthesizing TFMP derivatives:

Halogen Exchange: This method typically involves the chlorination of a picoline (methylpyridine) precursor followed by a chlorine/fluorine exchange reaction. nih.gov

Building Block Approach: This strategy involves constructing the pyridine (B92270) ring from a smaller, pre-fluorinated building block through a cyclocondensation reaction. nih.gov

A notable example is the herbicide Pyroxsulam, developed for controlling weeds in cereal crops. Its structure incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. Research found that while phenyl analogues showed high herbicidal activity, they also caused significant injury to wheat crops. In contrast, the pyridine analogues like Pyroxsulam demonstrated excellent weed control with improved crop selectivity, which is linked to a more rapid metabolic breakdown in the wheat plant. nih.gov

Research on Compounds Exhibiting Insecticidal Activity

The this compound scaffold is a cornerstone in the research and development of new insecticides. The strategy often involves combining the TFMP moiety with other known pharmacophores to create hybrid molecules with enhanced potency and novel modes of action.

A significant area of research has been the synthesis of trifluoromethylpyridine derivatives that incorporate a 1,3,4-oxadiazole (B1194373) ring. In one such study, a series of novel compounds were designed and synthesized to test their insecticidal properties against major agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). rsc.org The bioassays revealed that many of these compounds exhibited potent insecticidal activity. rsc.org For instance, several compounds achieved 100% mortality against both pests at a concentration of 500 mg/L. rsc.org The efficacy of two of the most potent compounds against Mythimna separata was found to be comparable to that of the commercial insecticide Avermectin. rsc.org

| Compound | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) |

|---|---|---|---|

| E18 | 38.5 | Avermectin | 29.6 |

| E27 | 30.8 |

Data sourced from: RSC Publishing rsc.org

Investigation of Bactericidal and Antiparasitic Agents

Beyond insecticides, the trifluoromethylpyridine scaffold has proven to be a versatile foundation for developing agents against bacterial and parasitic diseases.

Bactericidal Activity: Research has shown that derivatives of trifluoromethylpyridine are effective against plant pathogenic bacteria, which cause significant crop losses worldwide. A study focused on a new class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives demonstrated their potent in vitro activity against several destructive plant bacteria. nih.gov Compound 6a from this series was particularly effective against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, showing significantly lower EC₅₀ (half-maximal effective concentration) values than the commercial agent thiodiazole copper. nih.gov Furthermore, compound 6q exhibited superior activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice, when compared to the commercial bactericide bismerthiazol. nih.gov

| Compound | Target Pathogen | EC₅₀ (μg/mL) | Reference Compound | EC₅₀ (μg/mL) |

|---|---|---|---|---|

| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole Copper | 97.2 |

| Xanthomonas axonopodis pv. citri | 10.11 | 35.3 | ||

| 6q | Xanthomonas oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 |

Data sourced from: PMC nih.gov

Antiparasitic Activity: The trifluoromethylpyridine structure is also being explored for its potential in treating parasitic diseases. Researchers have identified pyridine-based compounds as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net One such compound, UDD (EPL-BS0967), which is synthesized from a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) precursor, has shown high potency in both cellular experiments and in vivo mouse models of the disease. researchgate.net This highlights the potential of TFMP derivatives in the development of new drugs for neglected tropical diseases. Further research into novel inhibitors for Plasmodium, the parasite causing malaria, has also utilized pyridine derivatives with fluoro and trifluoromethyl substitutions, indicating the broad applicability of this chemical class in antiparasitic drug discovery. acs.org

Structure-Efficacy Relationships in Agrochemical Applications

Understanding the relationship between a molecule's structure and its biological activity (structure-efficacy or structure-activity relationship, SAR) is fundamental to designing more effective agrochemicals. For derivatives of this compound, SAR studies focus on how modifications to the molecule impact its potency and selectivity.

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. nih.gov The strong electron-withdrawing nature of the CF₃ group at the 4-position significantly alters the electronic properties of the pyridine ring, influencing how the molecule interacts with its biological target.

In the development of trifluoromethylpyridine-1,3,4-oxadiazole insecticides, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was performed. rsc.org This computational study revealed that the insecticidal activity could be enhanced by introducing electron-withdrawing groups with appropriate bulkiness at specific positions (the 2- and 4-positions) of a connected benzene (B151609) ring. rsc.org This suggests that both the electronic and steric properties of substituents play a crucial role in the molecule's efficacy.

Similarly, in studies of bactericidal trifluoromethylpyridine derivatives, the nature and position of substituents on an attached phenyl ring were found to be critical for activity. nih.gov These findings guide medicinal and agrochemical chemists in rationally designing new candidate compounds by making precise structural modifications to optimize their desired biological effects.

Innovations in Materials Science and Nanotechnology Through 2 Fluoro 4 Trifluoromethyl Pyridine Incorporation

Development of Optoelectronic Materials

The quest for novel materials with tailored optical and electronic properties is a driving force in the development of next-generation electronic devices. Fluorinated compounds, by virtue of their high electronegativity and the unique electronic effects of the trifluoromethyl group, are at the forefront of this research. While direct and extensive research on the specific applications of 2-Fluoro-4-(trifluoromethyl)pyridine in optoelectronics is emerging, the known characteristics of similar fluorinated pyridines provide a strong indication of its potential in this field.

The introduction of the 2-fluoro and 4-trifluoromethyl substituents onto the pyridine (B92270) ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This enhanced electron-accepting capability is a critical attribute for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. In OLEDs, such electron-transporting materials facilitate the efficient injection and transport of electrons, leading to improved device performance, including higher quantum efficiencies and lower operating voltages. Although specific data for this compound in OLEDs is not widely published, the general properties of fluorinated pyridines suggest its utility in creating more stable and efficient electron-transport or host materials.

Furthermore, the incorporation of this compound into conjugated polymer backbones could lead to the development of new electro-optic materials. The strong dipole moment induced by the fluorine and trifluoromethyl groups can enhance the nonlinear optical (NLO) properties of these polymers, making them suitable for applications in optical communications and data processing.

The synthesis of liquid crystals is another area where this compound could offer significant advantages. The introduction of lateral fluoro and trifluoromethyl groups into mesogenic (liquid crystal-forming) molecules is a well-established strategy for modifying their physical properties, such as dielectric anisotropy and viscosity. biointerfaceresearch.comfigshare.com These properties are crucial for the performance of liquid crystal displays (LCDs). The specific substitution pattern of this compound could lead to the creation of novel liquid crystalline materials with optimized switching behavior and a broad operating temperature range. Research into four-ring fluorinated liquid crystals containing a trifluoromethyl group has demonstrated the potential for creating materials with unique nematic phases. figshare.com

| Application Area | Potential Role of this compound | Key Properties Influenced |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport layer (ETL) or host material | Lowered LUMO for efficient electron injection, improved thermal and chemical stability. |

| Organic Photovoltaics (OPVs) | Electron-acceptor material | Enhanced electron mobility and optimized energy level alignment. |

| Liquid Crystals | Core component of mesogenic molecules | Modified dielectric anisotropy, viscosity, and phase behavior. |

| Nonlinear Optical (NLO) Materials | Component of NLO-active polymers | Increased hyperpolarizability due to strong dipole moment. |

Synthesis and Characterization of Advanced Materials

The reactivity of the fluorine atom at the 2-position of the pyridine ring via nucleophilic aromatic substitution (SNAr) makes this compound a valuable precursor for the synthesis of a wide range of advanced materials. sigmaaldrich.com This reactivity allows for its incorporation into various polymer backbones, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. researchgate.netwikipedia.org

One of the most promising avenues of research is the synthesis of fluorinated polyimides and poly(ether imide)s. These high-performance polymers are known for their exceptional thermal stability, mechanical strength, and dielectric properties. The introduction of the this compound moiety into the polymer chain can further enhance these characteristics. The trifluoromethyl group, in particular, is known to increase the glass transition temperature (Tg), improve solubility in organic solvents, and lower the dielectric constant of polymers.

The synthesis of such polymers would typically involve the reaction of a diamine monomer containing the this compound unit with a dianhydride. The resulting poly(amic acid) would then be thermally or chemically cyclized to form the final polyimide. The characterization of these novel polymers would involve a suite of analytical techniques to determine their molecular weight, thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), mechanical properties (tensile testing), and dielectric properties.

| Polymer Type | Synthetic Route | Expected Properties | Characterization Techniques |

|---|---|---|---|

| Fluorinated Polyimides | Polycondensation of a diamine derived from this compound with a dianhydride. | High thermal stability (Tg > 300 °C), excellent mechanical strength, low dielectric constant, improved solubility. | GPC, TGA, DSC, Tensile Testing, Dielectric Spectroscopy. |

| Fluorinated Polyethers | Nucleophilic aromatic substitution of this compound with bisphenols. | High thermal stability, chemical resistance, low moisture absorption. | NMR, FTIR, TGA, DSC. |

| Fluorinated Conjugated Polymers | Coupling reactions (e.g., Suzuki, Stille) involving derivatives of this compound. | Tunable electronic and optical properties, improved stability in electronic devices. | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Cyclic Voltammetry. |

Research on Biomaterial Modification and Functionalization

The surface properties of biomaterials play a critical role in their interaction with biological systems. Modifying the surface of medical implants, tissue engineering scaffolds, and drug delivery systems can significantly improve their biocompatibility, reduce fouling, and enhance their therapeutic efficacy. mdpi.commdpi.com While specific studies on the use of this compound for biomaterial functionalization are limited, the known properties of fluorinated surfaces suggest a high potential for this compound in the biomedical field.

Fluorinated surfaces are known for their low surface energy, which imparts both hydrophobic and lipophobic properties. nih.gov This "omniphobic" character can be highly effective in preventing the adhesion of proteins and bacteria, a major cause of implant failure and infection. By grafting polymers derived from this compound onto the surface of a biomaterial, it is possible to create a non-fouling coating. This can be achieved through techniques such as plasma polymerization or "grafting-from" polymerization initiated from the surface.

Furthermore, the reactive fluorine atom of this compound can be used to covalently attach bioactive molecules, such as peptides or growth factors, to a biomaterial surface. This functionalization can promote specific cell adhesion, proliferation, and differentiation, thereby guiding tissue regeneration. For example, a polymer scaffold could be first coated with a layer of a material containing the this compound moiety, and then specific cell-adhesive peptides could be attached via nucleophilic substitution of the fluorine atom.

| Modification Strategy | Description | Desired Outcome | Target Biomaterials |

|---|---|---|---|

| Surface Grafting of Fluoropolymers | Grafting polymers derived from this compound onto the biomaterial surface. | Creation of a non-fouling, antibacterial surface. | Medical implants (stents, catheters), biosensors. |

| Covalent Immobilization of Bioactive Molecules | Utilizing the reactive fluorine atom to attach peptides, growth factors, or drugs. | Enhanced biocompatibility, targeted drug delivery, guided tissue regeneration. | Tissue engineering scaffolds, drug delivery nanoparticles. |

| Formation of Self-Assembled Monolayers (SAMs) | Synthesizing derivatives of this compound with anchoring groups for SAM formation. | Precise control over surface chemistry and wettability. | Biosensor surfaces, microfluidic devices. |

Exploration of Self-Assembly and Nanostructured Materials

Self-assembly is a powerful bottom-up approach for the creation of well-defined nanostructures. The ability of molecules to spontaneously organize into ordered architectures is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking. The introduction of fluorine and trifluoromethyl groups can significantly influence these interactions, providing a tool to direct the self-assembly of molecules into desired nanostructures. rsc.orgnih.gov

While direct studies on the self-assembly of this compound itself are not extensively documented, its derivatives can be designed to form a variety of nanostructured materials. For instance, by attaching long alkyl or oligo(ethylene glycol) chains to the pyridine ring, amphiphilic molecules can be created that self-assemble in solution to form micelles, vesicles, or nanofibers. rsc.org The fluorinated segment of these molecules would tend to segregate, leading to the formation of unique micro- and nanodomains.

The pyridine nitrogen atom also offers a site for coordination with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) and coordination polymers. The electronic properties of the pyridine ring, modulated by the fluoro and trifluoromethyl substituents, would influence the strength and geometry of the metal-ligand interactions, and thus the final structure and properties of the resulting framework. These materials could have applications in gas storage, catalysis, and sensing.

Furthermore, the incorporation of this compound into block copolymers could lead to the formation of well-ordered nanostructures through microphase separation. The fluorinated block would exhibit a strong tendency to phase-separate from a non-fluorinated block, leading to the formation of lamellar, cylindrical, or spherical domains with sizes on the nanometer scale. These nanostructured thin films could be utilized in applications such as nanopatterning and high-density data storage.

| Nanostructure Type | Design Principle | Potential Applications |

|---|---|---|

| Self-Assembled Micelles/Vesicles | Synthesis of amphiphilic derivatives. | Drug delivery, nanoreactors. |

| Metal-Organic Frameworks (MOFs) | Coordination of pyridine nitrogen to metal ions. | Gas storage, catalysis, sensing. |

| Nanostructured Block Copolymers | Microphase separation of fluorinated and non-fluorinated blocks. | Nanopatterning, high-density data storage, membranes. |

| Supramolecular Gels | Formation of fibrous networks through non-covalent interactions of functionalized derivatives. | Injectable biomaterials, stimuli-responsive materials. |

Environmental Science and Pollution Abatement Research Employing 2 Fluoro 4 Trifluoromethyl Pyridine and Its Derivatives

Development of Environmental Monitoring Technologies

There is currently no available scientific literature detailing the development of environmental monitoring technologies that specifically utilize 2-Fluoro-4-(trifluoromethyl)pyridine or its derivatives.

Sensor Design for Pollutant Detection

Application in Pollution Control Strategies

There is no documented evidence in peer-reviewed literature of this compound being applied in any pollution control strategies. While the compound is a known intermediate in the synthesis of agrochemicals and pharmaceuticals, its direct role in environmental pollution abatement has not been a subject of published research. researchandmarkets.com

Advanced Spectroscopic and Analytical Characterization in Research of 2 Fluoro 4 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Fluoro-4-(trifluoromethyl)pyridine, providing unambiguous information about the carbon-hydrogen framework and the environments of the fluorine atoms. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR experiments.

The presence of both a fluorine atom on the pyridine (B92270) ring and a trifluoromethyl group makes ¹⁹F NMR particularly informative. In deuterated chloroform (CDCl₃), the trifluoromethyl group of this compound exhibits a singlet in the ¹⁹F NMR spectrum. rsc.org The chemical shift provides a distinct signature for the -CF₃ group.

NMR spectra are recorded on high-field spectrometers, for instance, at frequencies of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F nuclei. rsc.org Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C spectra, tetramethylsilane (TMS) is commonly used as an internal standard, while for ¹⁹F NMR, trichlorofluoromethane (CFCl₃) may be used as an external standard. rsc.org The choice of solvent can influence the chemical shifts, and for fluoroorganic compounds, solvents like deuterated chloroform or acetonitrile are often utilized. rsc.orgfluorine1.ru

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹⁹F | -62.77 | Singlet (s) | Crude, Unlocked | rsc.org |

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used to identify functional groups and determine the molecular weight and fragmentation pattern of this compound.

Infrared (IR) Spectroscopy: Fourier-transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of the molecule. wikipedia.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and fluorinated structure. Key expected vibrations include:

C-F Stretching: Strong absorption bands characteristic of the aryl-fluorine and trifluoromethyl C-F bonds.

C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

C-H Stretching: Signals corresponding to the aromatic C-H bonds on the pyridine ring, typically appearing above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is a vital tool for confirming the molecular weight of the compound. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), this compound shows a molecular ion peak corresponding to its molecular weight. rsc.org The experimentally determined mass-to-charge ratio (m/z) of 165.1 is consistent with the calculated molecular weight of the compound (165.09 g/mol ). rsc.orgchemicalbook.com This technique not only confirms the molecular formula (C₆H₃F₄N) but can also provide structural information through the analysis of fragmentation patterns.

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| GC-MS (EI) | m/z | 165.1 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This technique can provide exact data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org

For this compound, which exists as a liquid at room temperature, this analysis would require first obtaining a suitable single crystal. This is typically achieved by crystallizing the compound at low temperatures. Once a crystal is mounted in an intense beam of X-rays, the resulting diffraction pattern is measured. wikipedia.org Mathematical analysis of the intensities and positions of the diffracted beams allows for the generation of a three-dimensional electron density map, from which the atomic structure can be resolved. libretexts.org While specific crystallographic data for this compound is not prominently reported in the literature, the technique remains the gold standard for unambiguous solid-state structure determination.

Chromatographic Methods (e.g., HPLC-ESI-MS) for Purity Assessment and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a common method for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers a powerful tool for the analysis of fluorinated compounds. nih.gov Techniques such as HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) are widely used, although the analysis of certain fluorinated compounds can be challenging due to their ionization efficiency. nih.govsemanticscholar.org

For a more robust and non-targeted analysis, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov This advanced setup allows for fluorine-specific detection, overcoming challenges related to the ionization of certain molecules in ESI-MS. nih.gov By monitoring a detectable barium-fluoride polyatomic ion, [BaF]⁺, the ICP-MS can quantify fluorine-containing compounds separated by the HPLC column, even those that are not easily detected by conventional MS techniques. nih.gov This approach is particularly valuable for identifying and quantifying previously unknown fluorinated impurities or degradation products in a sample. nih.gov

Computational and Theoretical Studies of 2 Fluoro 4 Trifluoromethyl Pyridine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluoro-4-(trifluoromethyl)pyridine at the molecular level. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. While direct computational studies on this compound are not extensively documented in publicly available literature, a detailed analysis of its close analog, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provides a strong basis for understanding its electronic structure. researchgate.net

Studies on 2-chloro-4-(trifluoromethyl)pyridine using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been performed to optimize the molecular geometry and calculate various electronic properties. The global minimum energy for the optimized structure of the chloro-analog was calculated to be -1045.121 a.u. researchgate.net These calculations reveal the distribution of electrons within the molecule and highlight the influence of the electron-withdrawing fluoro and trifluoromethyl groups on the pyridine (B92270) ring.

One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For a molecule like this compound, the MEP would show a region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the regions around the hydrogen atoms and the fluorine atom attached to the ring would exhibit a positive potential.

Vibrational spectral analysis, another component of quantum chemical studies, can predict the infrared and Raman spectra of the molecule. The calculated vibrational frequencies for the chloro-analog have been compared with experimental data, showing good correlation and allowing for the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.net For instance, the C-F and C-CF3 stretching and bending vibrations would have characteristic frequencies.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations. NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and intramolecular interactions. nih.gov For this compound, NBO analysis would quantify the delocalization of electron density and the nature of the bonds between the atoms.

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Global Minimum Energy | -1045.121 a.u. | DFT/B3LYP | 6-311++G(d,p) |

| Dipole Moment (µ) | 1.3844 Debye | B3LYP | 6-311++G(d,p) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of trifluoromethylpyridine have been the subject of molecular docking studies to evaluate their potential as inhibitors for various biological targets. nih.govmdpi.comresearchgate.net

For example, a study on 2-amino-3-chloro-5-trifluoromethyl pyridine demonstrated its potential as an antitumor agent through molecular docking analysis. nih.gov The study revealed that this molecule could act as a potential inhibitor of the colony-stimulating factor 1 (CSF1) receptor, which is implicated in certain types of tumors. nih.gov The docking simulations identified the specific binding interactions between the ligand and the amino acid residues in the active site of the protein, highlighting the importance of the trifluoromethylpyridine scaffold for binding affinity.

The trifluoromethyl group in these derivatives often plays a crucial role in ligand-target interactions. It can engage in favorable interactions within the binding pocket, including hydrophobic interactions and multipolar interactions with backbone carbonyls. nih.gov The fluorine atoms of the trifluoromethyl group can also form non-canonical hydrogen bonds with the protein.

In another context, pyridine derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comresearchgate.net Molecular docking studies of thiazole-clubbed pyridine scaffolds have shown that these molecules can fit well into the binding site of the protease, forming interactions with key amino acid residues and potentially inhibiting the replication of the virus. mdpi.comresearchgate.net While these studies did not specifically use this compound, they underscore the potential of the broader class of substituted pyridines in drug design.

| Compound/Scaffold | Protein Target | Potential Application | Key Finding |

|---|---|---|---|

| 2-amino-3-chloro-5-trifluoromethyl pyridine | Colony-Stimulating Factor 1 (CSF1) Receptor | Antitumor | Potential inhibitor with favorable binding interactions. nih.gov |

| Thiazole-clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Good fit within the binding site, suggesting inhibitory potential. mdpi.comresearchgate.net |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid molecule like this compound, the primary focus of conformational analysis would be on the rotation of the trifluoromethyl group. While the pyridine ring itself is planar, the C-C bond connecting the trifluoromethyl group to the ring allows for rotation.

Computational methods can be used to calculate the energetic profile of this rotation. By systematically rotating the trifluoromethyl group and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. The energetic barrier to rotation is influenced by steric and electronic interactions between the fluorine atoms of the trifluoromethyl group and the adjacent atoms on the pyridine ring.

Understanding the preferred conformation and the flexibility of the trifluoromethyl group is important for predicting how the molecule will interact with a biological target. The conformation of a ligand can significantly impact its binding affinity and selectivity.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling for reactivity and selectivity involves using computational methods to forecast the outcome of chemical reactions. For this compound, this could involve predicting the most likely sites for nucleophilic or electrophilic attack, or forecasting the regioselectivity of substitution reactions.

The electronic properties calculated through quantum chemical methods, such as the Mulliken charges and the frontier molecular orbitals (HOMO and LUMO), are crucial for these predictions. The distribution of charges on the atoms can indicate which sites are more susceptible to attack by charged species. The shapes and energies of the HOMO and LUMO can provide insights into the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Quantitative Structure-Activity Relationship (QSAR) models are another form of predictive modeling, particularly relevant in drug discovery and toxicology. QSAR models correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme based on calculated molecular descriptors. These descriptors can include electronic properties, steric parameters, and hydrophobicity. Such models can guide the synthesis of new derivatives with improved activity.

Future Research Directions and Emerging Applications of 2 Fluoro 4 Trifluoromethyl Pyridine

Exploration of Unconventional Reactivity Patterns

The reactivity of 2-fluoro-4-(trifluoromethyl)pyridine is largely dominated by nucleophilic aromatic substitution (SNAr) at the C2 position, where the fluorine atom acts as a good leaving group. This reactivity is fundamental to its use in preparing aminopyridine derivatives for pharmaceuticals. However, future research is poised to move beyond these conventional transformations to explore more complex and unconventional reactivity patterns.

Key areas for future investigation include:

Catalytic C-H Functionalization: While substitution of the fluorine atom is common, direct functionalization of the C-H bonds on the pyridine (B92270) ring (at positions 3, 5, and 6) represents a more atom-economical approach. Developing regioselective catalytic systems for C-H activation would unlock new synthetic pathways to novel derivatives that are otherwise difficult to access.

Novel Cross-Coupling Reactions: The compound has been noted for its role as a ligand in palladium-catalyzed reactions. Future work could expand its application as a substrate in a wider array of cross-coupling reactions. Exploring unconventional coupling partners beyond standard boronic acids or amines could lead to the formation of unique carbon-carbon and carbon-heteroatom bonds.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive reactions offers sustainable alternatives to traditional thermal methods. Investigating the behavior of this compound under photoredox or electrochemical conditions could reveal novel reactivity, such as radical-based transformations or unique cycloadditions, that are inaccessible through conventional means.

| Reactivity Type | Conventional Application | Future Research Focus |

|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of C2-Fluorine by amines, alcohols, thiols. | Exploring reactions with complex nucleophiles, asymmetric substitutions. |

| Cross-Coupling | Use as a catalytic ligand. | Development as a substrate in novel C-C and C-X coupling reactions. |

| C-H Activation | Largely unexplored. | Regioselective functionalization at C3, C5, and C6 positions. |

| Radical Chemistry | Not a primary focus. | Photoredox or electrochemically-induced radical additions and cyclizations. |

Identification of Novel Therapeutic and Agrochemical Targets

Derivatives of trifluoromethylpyridines (TFMP) are integral to numerous commercialized pharmaceuticals and agrochemicals. nih.govjst.go.jp For instance, the 4-(trifluoromethyl)pyridine (B1295354) moiety is found in the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247). researchoutreach.org In pharmaceuticals, derivatives have been developed as potent inhibitors for specific biological targets, such as c-Met and VEGFR-2 kinases in cancer therapy. marketreportanalytics.comnih.gov The future in this domain lies in systematically screening libraries of this compound derivatives against new and challenging biological targets.

Emerging research directions include:

New Therapeutic Areas: While oncology and neurological disorders are established areas, the unique properties of this scaffold could be leveraged in other fields. marketreportanalytics.com Future screening efforts could target infectious diseases (antibacterial, antiviral, and antifungal targets), metabolic disorders, and inflammatory conditions. The trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties for new drug candidates. ontosight.ai

Advanced Agrochemical Modes of Action: The development of resistance to existing pesticides and herbicides necessitates the discovery of agrochemicals with new modes of action. researchoutreach.org Synthesizing and screening novel derivatives of this compound against unexplored insect, fungal, and weed protein targets is a critical research avenue. This could lead to the development of more selective and environmentally benign crop protection agents.

Chemical Biology Probes: The distinct spectroscopic signature of fluorine (19F-NMR) makes fluorinated molecules excellent tools for chemical biology. Derivatives of this compound could be developed as molecular probes to study enzyme mechanisms, map active sites, and visualize biological processes in real-time, thereby aiding in the identification and validation of new drug targets.

| Sector | Established Targets/Applications | Future Targets/Applications |

|---|---|---|

| Pharmaceuticals | Kinase inhibitors (c-Met, VEGFR-2). nih.gov CNS drug intermediates. marketreportanalytics.com | Metabolic enzymes, viral proteases, bacterial cell wall synthesis proteins, ion channels. |

| Agrochemicals | Insecticides (e.g., Flonicamid). researchoutreach.org Herbicides (e.g., Pyroxsulam). researchoutreach.org | Novel insecticidal targets (e.g., ryanodine (B192298) receptors), new herbicide modes of action (e.g., cellulose (B213188) biosynthesis inhibitors), fungicides. |

Integration into Sustainable and Eco-Friendly Synthetic Processes

The industrial synthesis of fluorinated pyridines often relies on multi-step sequences, sometimes involving high temperatures and hazardous reagents. nih.govjst.go.jp A significant future direction for research on this compound is the development of greener and more sustainable manufacturing processes. This aligns with the broader chemical industry's push towards environmental responsibility and process efficiency. marketreportanalytics.com

Key areas for improvement are:

Catalytic and Flow Chemistry: Replacing stoichiometric reagents with catalytic methods can significantly reduce waste. Furthermore, transitioning from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and increase yield and purity. Research into catalytic fluorination, trifluoromethylation, and pyridine ring-synthesis in flow reactors is a promising frontier.

Bio-catalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild, aqueous conditions. While challenging for many organofluorine compounds, the discovery or engineering of enzymes that can tolerate or transform substrates like this compound could revolutionize its synthesis and derivatization. For example, enzymes like l-Threonine aldolase (B8822740) have been shown to catalyze reactions on substrates bearing trifluoromethyl groups. acs.org

Advanced Applications in Interdisciplinary Research Fields

The unique electronic properties, stability, and lipophilicity conferred by the fluoro- and trifluoromethyl groups make this pyridine scaffold an attractive candidate for applications beyond its traditional roles. researchoutreach.orgontosight.ai Future research will likely see this compound integrated into various interdisciplinary fields.

Emerging interdisciplinary applications include:

Materials Science: Pyridine derivatives are known building blocks for functional materials. The high electronegativity and specific intermolecular interactions associated with the CF₃ and F groups can be exploited to design novel liquid crystals, polymers, and organic light-emitting diodes (OLEDs). A related compound, 4-(trifluoromethyl)pyridine, has been used in the synthesis of metal-organic frameworks (MOFs), suggesting that this compound could be used to create MOFs with tailored porosity and chemical properties for applications in gas storage or catalysis. sigmaaldrich.com

Organocatalysis: The electron-deficient nature of the this compound ring makes it a potential platform for developing new organocatalysts. Derivatives could be designed to act as Lewis bases, with the substituents tuning the basicity and steric environment of the nitrogen atom to control catalytic activity and selectivity.

Fluorine Chemistry Development: As a readily available and reactive building block, this compound can serve as a platform for developing new fluorination and trifluoromethylation methodologies. Studying its reactivity can provide fundamental insights into the mechanisms of reactions involving organofluorine compounds.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)pyridine |

| Flonicamid |

| Pyroxsulam |

| l-Threonine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?